molecular formula C15H14FNO4S B10978940 Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Cat. No.: B10978940
M. Wt: 323.3 g/mol
InChI Key: BFNJTLFVTAZZDJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C15H14FNO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The 2-aminobenzoic acid is first reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.

    Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-alkoxyphenyl derivatives.

    Hydrolysis: 2-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.

    Reduction: Ethyl 2-{[(4-fluorophenyl)sulfanyl]amino}benzoate.

Scientific Research Applications

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate depends on its application:

    Pharmacological Effects: It may inhibit specific enzymes or receptors, leading to therapeutic effects. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity.

    Biological Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate can be compared with other sulfonyl-substituted benzoates:

    Ethyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate: Contains a methyl group, affecting its steric and electronic properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C15H14FNO4S

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14FNO4S/c1-2-21-15(18)13-5-3-4-6-14(13)17-22(19,20)12-9-7-11(16)8-10-12/h3-10,17H,2H2,1H3

InChI Key

BFNJTLFVTAZZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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